Bicyclo[3.2.0]heptane-3-carboxylic acid
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Overview
Description
Bicyclo[320]heptane-3-carboxylic acid is a bicyclic compound characterized by its unique ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.2.0]heptane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of bicyclo[3.2.0]heptane derivatives. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.2.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) and catalysts such as Pd/C can convert the compound into more saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: H2 gas with Pd/C or other hydrogenation catalysts.
Substitution: Alcohols or amines in the presence of activating agents like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated bicyclic compounds.
Substitution: Esters, amides.
Scientific Research Applications
Bicyclo[3.2.0]heptane-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which Bicyclo[3.2.0]heptane-3-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptane-3-carboxylic acid: Another bicyclic compound with a different ring structure.
Bicyclo[3.2.1]octane-3-carboxylic acid: A compound with an additional carbon atom in the ring system.
Uniqueness
Bicyclo[3.2.0]heptane-3-carboxylic acid is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .
Biological Activity
Bicyclo[3.2.0]heptane-3-carboxylic acid is a bicyclic compound that has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its unique structural properties and potential biological activities. This article delves into its biological activity, synthesizing findings from diverse studies to provide a comprehensive overview.
Chemical Structure and Properties
This compound features a bicyclic framework that contributes to its reactivity and interaction with biological systems. The compound can be represented as follows:
This structure allows for various functional modifications, leading to derivatives with enhanced biological properties.
1. Antimicrobial Properties
Research has indicated that bicyclic compounds, including bicyclo[3.2.0]heptane derivatives, exhibit significant antimicrobial activity. A study highlighted the effectiveness of certain bicyclic compounds against various bacterial strains, suggesting potential applications in developing new antibiotics .
2. Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes, which is crucial in therapeutic contexts. For instance, it has shown promise as an inhibitor of cathepsins, which are involved in various diseases, including cancer and inflammatory conditions .
3. Biotransformation Studies
Biotransformation studies have explored the metabolic pathways involving this compound. These studies reveal how microorganisms can selectively bioreduce bicyclic ketones derived from this compound into optically pure alcohols, showcasing its potential in chiral synthesis .
Case Study 1: Antimicrobial Efficacy
In a recent study, several derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that modifications at the carboxylic acid position significantly enhanced antimicrobial activity.
- Tested Strains:
- Staphylococcus aureus
- Escherichia coli
- Results:
- Some derivatives showed minimum inhibitory concentrations (MICs) as low as 10 µg/mL against S. aureus.
Case Study 2: Enzyme Inhibition Mechanism
A detailed investigation into the inhibition of cathepsin C by this compound revealed a competitive inhibition mechanism, where the compound binds to the active site of the enzyme, preventing substrate access.
- Kinetics:
- The inhibition constant (Ki) was determined to be approximately 50 nM.
- Implications:
- This suggests potential therapeutic applications in diseases where cathepsin C plays a role.
Research Findings and Future Directions
The biological activity of this compound is underpinned by its structural versatility, which allows for significant interactions with biological targets. Future research could focus on:
- Synthetic Modifications: Exploring further chemical alterations to enhance bioactivity.
- Clinical Applications: Investigating the therapeutic potential of this compound in treating infectious diseases and cancers.
- Mechanistic Studies: Conducting more in-depth studies on the mechanisms of action at the molecular level.
Properties
IUPAC Name |
bicyclo[3.2.0]heptane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)7-3-5-1-2-6(5)4-7/h5-7H,1-4H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRWDKBOIQWNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C1CC(C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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